4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine
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Overview
Description
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine: is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine typically involves the reaction of 4-methylpyridine with 3-trifluoromethylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include optimized reaction conditions, continuous flow processes, and the use of advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the benzoyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine or benzoyl derivatives.
Scientific Research Applications
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on biological systems and its potential as a bioactive compound.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: The compound may be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The trifluoromethyl group and the pyridine ring play crucial roles in its activity and interactions.
Comparison with Similar Compounds
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine can be compared with other similar compounds, such as:
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine: This compound has a similar structure but with the trifluoromethyl group in a different position on the benzoyl ring.
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine: Another structural isomer with the trifluoromethyl group in the ortho position on the benzoyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYAOSEIRPFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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